N-(4-methoxycyclohexyl)-N-methylthiadiazole-4-carboxamide
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Overview
Description
N-(4-methoxycyclohexyl)-N-methylthiadiazole-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a methoxy group attached to a cyclohexyl ring, which is further connected to a thiadiazole ring via a carboxamide linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxycyclohexyl)-N-methylthiadiazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Preparation of 4-methoxycyclohexanone: This can be achieved by the oxidation of 4-methoxycyclohexanol using hydrogen peroxide in the presence of a molecular sieve-supported phosphotungstic acid catalyst.
Formation of the thiadiazole ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions.
Coupling of the cyclohexyl and thiadiazole moieties: The final step involves coupling the 4-methoxycyclohexyl group with the thiadiazole ring via a carboxamide linkage. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for oxidation reactions and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxycyclohexyl)-N-methylthiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of 4-methoxycyclohexanone or 4-methoxycyclohexanoic acid.
Reduction: Formation of N-(4-methoxycyclohexyl)-N-methylamine.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
N-(4-methoxycyclohexyl)-N-methylthiadiazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-methoxycyclohexyl)-N-methylthiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
N-(4-methoxycyclohexyl)-N-methylthiadiazole-4-carboxamide can be compared with other similar compounds, such as:
N-(4-methoxycyclohexyl)pyridine-3-carboxamide: Similar structure but with a pyridine ring instead of a thiadiazole ring.
4-methylcyclohexanemethanol: Contains a cyclohexyl ring with a methanol group, differing in functional groups and overall structure.
Properties
IUPAC Name |
N-(4-methoxycyclohexyl)-N-methylthiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-14(11(15)10-7-17-13-12-10)8-3-5-9(16-2)6-4-8/h7-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULKMKWNLFIVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(CC1)OC)C(=O)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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